

# Spectroscopic Analysis of 3-amino-4-octanol: A Technical Overview

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## Compound of Interest

Compound Name: 3-amino-4-octanol

Cat. No.: B1506556

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This guide provides a detailed overview of the spectroscopic data for **3-amino-4-octanol**, a crucial building block in various chemical syntheses. Due to the limited availability of published experimental spectra, this document focuses on predicted data and standardized experimental protocols applicable to a compound of this nature. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Molecular Structure and Properties

**3-amino-4-octanol** is an organic compound with the molecular formula  $C_8H_{19}NO$ .<sup>[1][2][3][4]</sup> It possesses two chiral centers at the C3 and C4 positions, leading to the possibility of four stereoisomers.<sup>[5]</sup> Key identifiers for this compound are:

- CAS Number: 1001354-72-8<sup>[1][2][4][5][6][7]</sup>
- Molecular Weight: 145.24 g/mol <sup>[1][2][3][4][5]</sup>
- InChIKey: AHZILZSKKSPIKM-UHFFFAOYSA-N<sup>[5]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For **3-amino-4-octanol**, both  $^1H$  and  $^{13}C$  NMR provide critical information for structural confirmation.

## Predicted $^1\text{H}$ NMR Data

The predicted  $^1\text{H}$  NMR spectrum of **3-amino-4-octanol** in  $\text{CDCl}_3$  would exhibit distinct signals for the different proton environments within the molecule.

Position	Approximate Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-1 ( $\text{CH}_3$ )	$\sim 0.90$	Triplet
H-2 ( $\text{CH}_2$ )	$\sim 1.55$	Multiplet
H-3 ( $\text{CH-N}$ )	$\sim 2.80$	Multiplet
H-4 ( $\text{CH-O}$ )	$\sim 3.60$	Multiplet
H-5, H-6, H-7 ( $\text{CH}_2$ )	$\sim 1.30\text{-}1.50$	Multiplet
H-8 ( $\text{CH}_3$ )	$\sim 0.92$	Triplet
$\text{NH}_2$	Variable	Broad Singlet
$\text{OH}$	Variable	Broad Singlet

Table 1: Predicted  $^1\text{H}$  NMR chemical shifts for **3-amino-4-octanol**.[\[5\]](#)

## Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides a signal for each unique carbon atom in the molecule, offering insight into the carbon skeleton.

Position	Approximate Chemical Shift ( $\delta$ , ppm)
C-1 (CH <sub>3</sub> )	~10.0
C-2 (CH <sub>2</sub> )	~25.0
C-3 (CH-N)	~55.0
C-4 (CH-O)	~75.0
C-5 (CH <sub>2</sub> )	~33.0
C-6 (CH <sub>2</sub> )	~28.0
C-7 (CH <sub>2</sub> )	~23.0
C-8 (CH <sub>3</sub> )	~14.0

Table 2: Predicted <sup>13</sup>C NMR chemical shifts for **3-amino-4-octanol**.[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity
O-H Stretch (Alcohol)	3200–3600	Strong, Broad
N-H Stretch (Primary Amine)	3300–3500 (two bands)	Medium
C-H Stretch (Alkyl)	2850–2960	Strong
N-H Bend (Primary Amine)	1590–1650	Medium to Strong
C-O Stretch (Secondary Alcohol)	~1100	Strong
C-N Stretch (Aliphatic Amine)	1020–1250	Medium to Weak

Table 3: Expected IR absorption frequencies for **3-amino-4-octanol**.[\[5\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For **3-amino-4-octanol**, electrospray ionization (ESI) is a suitable gentle ionization method.

Ion	m/z (predicted)
[M+H] <sup>+</sup>	146.15395
[M+Na] <sup>+</sup>	168.13589

Table 4: Predicted m/z values for common adducts of **3-amino-4-octanol** in mass spectrometry.[8]

## Experimental Protocols

While specific experimental parameters for **3-amino-4-octanol** are not widely published, the following are general protocols for obtaining the spectroscopic data discussed.

### NMR Spectroscopy (General Protocol)

- Sample Preparation: Dissolve approximately 5-10 mg of **3-amino-4-octanol** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR.
- Data Acquisition:
  - For <sup>1</sup>H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of <sup>13</sup>C.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy (General Protocol)

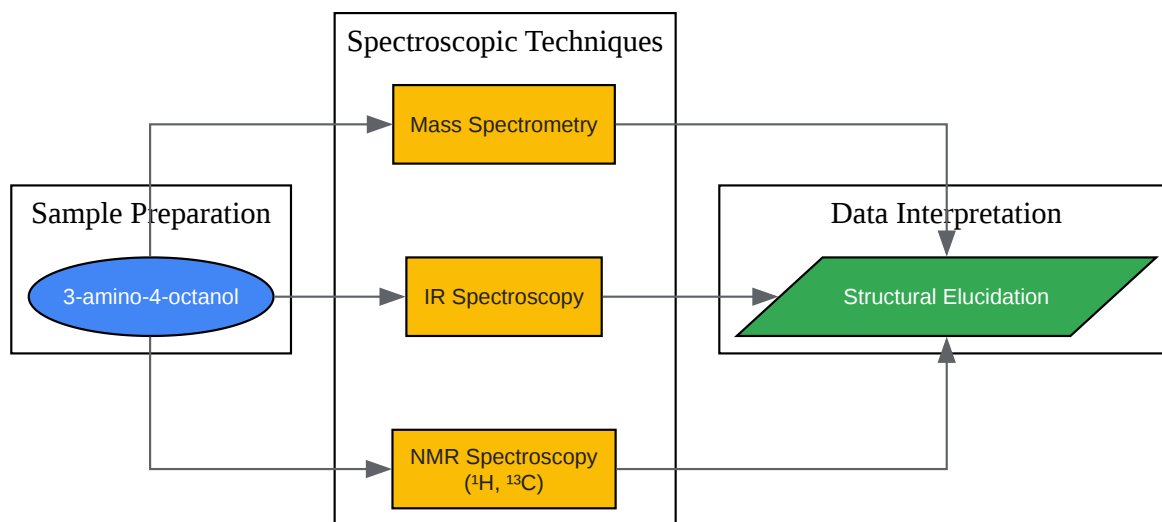
- **Sample Preparation:**
  - **Neat Liquid:** Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
  - **Solution:** Dissolve the sample in a suitable solvent (e.g., CCl<sub>4</sub>, CS<sub>2</sub>) that has minimal IR absorption in the regions of interest.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Mass Spectrometry (General Protocol)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode ESI.
- **Instrumentation:** Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a relevant m/z range.
- **Data Analysis:** Identify the molecular ion peak (e.g., [M+H]<sup>+</sup>) to confirm the molecular weight. Analyze the fragmentation pattern, if any, to gain further structural information.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-amino-4-octanol**.



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Figure 1: General workflow for the spectroscopic analysis of **3-amino-4-octanol**.

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## References

- 1. Page loading... [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Octanol, 3-amino- | C<sub>8</sub>H<sub>19</sub>NO | CID 55284966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 3-amino-4-octanol | 1001354-72-8 | Benchchem [benchchem.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 3-Amino-4-octanol - Wikidata [wikidata.org]
- 8. PubChemLite - 3-amino-4-octanol (C<sub>8</sub>H<sub>19</sub>NO) [pubchemlite.lcsb.uni.lu]
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